Carulite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

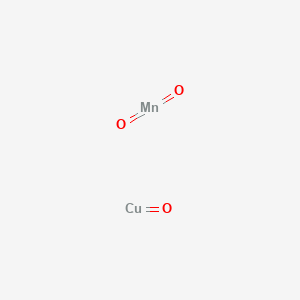

Carulite is a mixture of manganese dioxide and copper oxide . It is used as an oxidation catalyst to remove carbon monoxide, ozone, and other harmful volatile organic compounds (VOCs) from the air by converting them into oxygen or carbon dioxide .

Synthesis Analysis

Carulite can be synthesized using various methods. One method involves flame spray pyrolysis of an inverse microemulsion precursor . Another method uses a sonication-supported hydrothermal reaction process .

Molecular Structure Analysis

The molecular formula of Carulite is CuMnO3 . It is a compound of copper, manganese, and oxygen .

Chemical Reactions Analysis

Carulite is used in various chemical reactions, particularly as a catalyst for the oxidation of carbon monoxide . It is also used in the destruction of ozone and other harmful VOCs .

Physical And Chemical Properties Analysis

Carulite appears as dark brown to black granules . It is highly insoluble with a bulk density ranging from 0.72-1.0 g/cc . It is thermally very stable, with a maximum temperature stability of 400°-700°C, depending on the formulation .

Aplicaciones Científicas De Investigación

Enantioselective cis-Dihydroxylation

“Dioxomanganese;oxocopper” has been used in practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes . This process involves the use of a manganese complex bearing a chiral tetradentate N4-donor ligand, which affords cis-diols in up to 95% yield with up to 96% ee .

Antimicrobial Applications

Copper nanoparticles, which can be derived from “oxocopper”, have been used as broad-spectrum antimicrobials . They are presented as an alternative to rising antibiotic resistance .

Oxidation Reactions

High-valent Mn-oxo intermediates, which can be derived from “dioxomanganese”, have been involved in oxidation reactions . This has led to the development of novel strategies in nanoparticles and molecular sites at heterogeneous and homogeneous reaction conditions .

Carbon Monoxide Oxidation

“Carulite” or “CARULITE®CATALYST” has been widely used for carbon monoxide oxidation . It is particularly effective in low-temperature CO oxidation, making it a benchmark technology for removal of deadly carbon monoxide from compressed breathing air sources .

Air Purification

“Carulite” has found applications in air purification devices for respiratory protection in mining, aircrafts, space labs, closed room burning activities, and the military . It is used for breathable air purification, emission air purification, and process air purification .

Ozone Destruction

“CARULITE®CATALYST” is used to effectively destroy ozone emitted from various off-gas emissions, converting toxic ozone to oxygen . This is particularly important as excess ozone in the air we breathe can cause serious health problems .

Fuel Cell Applications

“Carulite” has been used in fuel cell applications . It has been used for the removal of carbon monoxide and other gases from compressed air sources, which is crucial for the operation of fuel cells .

Cryogenic Air Purification

It is used to convert carbon monoxide to carbon dioxide, which can then be removed from the gas stream .

Mecanismo De Acción

Direcciones Futuras

Carulite catalysts are often the most effective means of destroying air pollutants such as carbon monoxide and ozone, for cleaner air in a cost-effective fashion . They are used in various applications, including air purification systems, compressed breathing air filters, escape mask filters, and cryogenic gas purification . The main benefits of Carulite catalysts are high-quality breathing air, the destruction of air pollutants to enhance human health and the environment, and the purification of air used to generate high-quality gases for the electronics industry .

Propiedades

IUPAC Name |

dioxomanganese;oxocopper |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Mn.3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFKGWVZPFANLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mn]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuMnO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carulite | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)